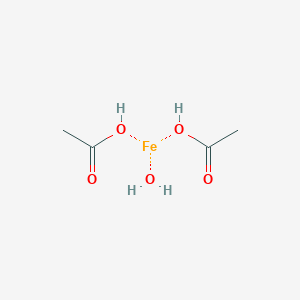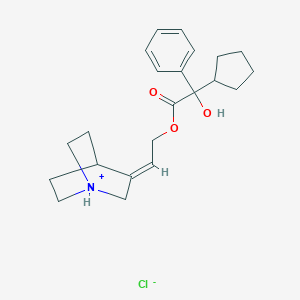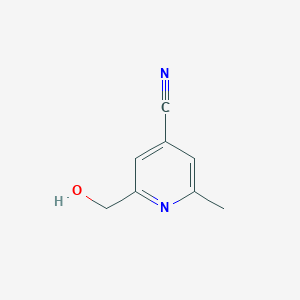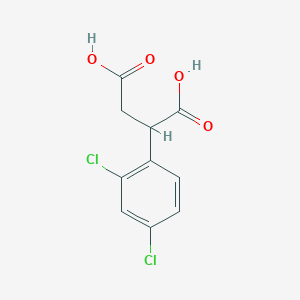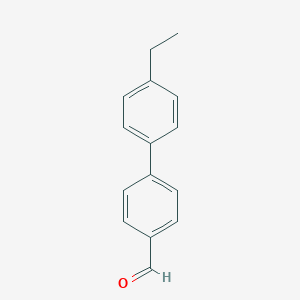
4-(1-Hydroxy-2-methylsulfanylethyl)benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol is an organic compound characterized by the presence of both hydroxyl and thioether functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol typically involves the reaction of 3,4-dihydroxybenzaldehyde with methylthiol in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating to a specific temperature to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit inflammatory pathways by modulating cytokine production.
Anticancer Activity: It may induce apoptosis in cancer cells by affecting specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
3,4-Dihydroxyphenyl Ethanol: Shares similar hydroxyl groups but lacks the thioether group.
1-(3,4-Dihydroxyphenyl)ethanone: Contains a ketone group instead of the thioether group.
This comprehensive overview highlights the significance of 1-(3,4-Dihydroxyphenyl)-2-(methylthio)ethanol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
104692-99-1 |
|---|---|
Molekularformel |
C9H12O3S |
Molekulargewicht |
200.26 g/mol |
IUPAC-Name |
4-(1-hydroxy-2-methylsulfanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O3S/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9-12H,5H2,1H3 |
InChI-Schlüssel |
GDDBGNBZWLZKEN-UHFFFAOYSA-N |
SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
Kanonische SMILES |
CSCC(C1=CC(=C(C=C1)O)O)O |
Synonyme |
1,2-Benzenediol, 4-[1-hydroxy-2-(methylthio)ethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


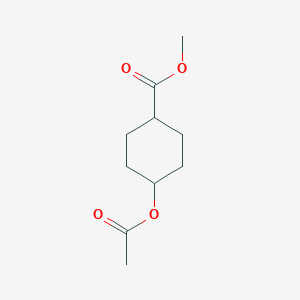


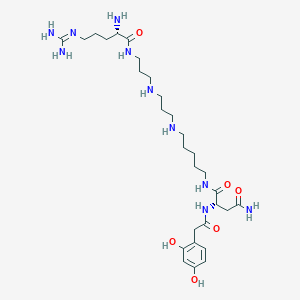
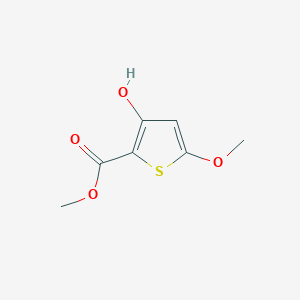
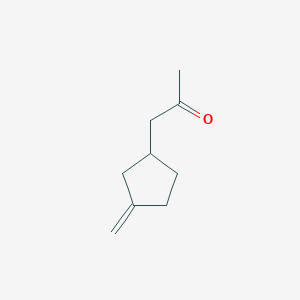


![2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12323.png)
